1,2,3,7,9-Pentachlorodibenzo-p-dioxin
Overview
Description
1,2,3,7,9-Pentachlorodibenzo-p-dioxin is one of the many congeners of polychlorinated dibenzo-p-dioxins (PCDDs), a group of chemically related compounds known for their environmental persistence and toxicity. These compounds are primarily anthropogenic and are often byproducts of industrial processes such as the manufacture of organochlorides, incineration of chlorine-containing substances, and chlorine bleaching of paper . Due to their lipophilic nature, PCDDs bioaccumulate in the food chain, posing significant health risks to humans and wildlife .
Preparation Methods
The synthesis of 1,2,3,7,9-Pentachlorodibenzo-p-dioxin typically involves the chlorination of dibenzo-p-dioxin. This process can be carried out using various chlorinating agents under controlled conditions to ensure the selective substitution of chlorine atoms at the desired positions on the dibenzo-p-dioxin skeleton . Industrial production methods often involve high-temperature processes such as incineration, where chlorine-containing organic materials are burned, leading to the formation of PCDDs as byproducts .
Chemical Reactions Analysis
1,2,3,7,9-Pentachlorodibenzo-p-dioxin undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of more chlorinated derivatives or the breakdown of the compound into less toxic forms.
Reduction: Under reductive conditions, the chlorine atoms can be removed, resulting in the formation of less chlorinated dibenzo-p-dioxins.
Substitution: Chlorine atoms on the dioxin ring can be substituted with other functional groups, altering the compound’s chemical properties.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation and reducing agents such as sodium borohydride for reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,2,3,7,9-Pentachlorodibenzo-p-dioxin has several applications in scientific research, including:
Environmental Monitoring: Due to its persistence and toxicity, it is often studied to understand its environmental impact and to develop methods for its detection and quantification.
Toxicology Studies: Researchers study its effects on living organisms to understand its toxicological profile and mechanisms of action.
Pollution Assessment: It is used as a marker for assessing the extent of pollution in various environmental matrices such as soil, water, and air.
Mechanism of Action
The toxic effects of 1,2,3,7,9-Pentachlorodibenzo-p-dioxin are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the transcription of various genes involved in xenobiotic metabolism, leading to the production of enzymes that metabolize and detoxify foreign compounds . This interaction can disrupt normal cellular processes and lead to toxic effects such as carcinogenesis, immunotoxicity, and developmental toxicity .
Comparison with Similar Compounds
1,2,3,7,9-Pentachlorodibenzo-p-dioxin is one of 75 chlorinated dibenzo-p-dioxin congeners. Similar compounds include:
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and association with Agent Orange.
1,2,3,7,8-Pentachlorodibenzo-p-dioxin: Another congener with similar toxicological properties.
1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin: Less toxic but still significant in environmental studies.
The uniqueness of this compound lies in its specific chlorine substitution pattern, which influences its chemical behavior and biological effects .
Conclusion
This compound is a significant compound in the study of environmental pollutants due to its persistence, toxicity, and complex chemical behavior. Understanding its synthesis, reactions, applications, and mechanisms of action is crucial for developing strategies to mitigate its impact on health and the environment.
Properties
IUPAC Name |
1,2,3,7,9-pentachlorodibenzo-p-dioxin | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H3Cl5O2/c13-4-1-6(15)11-7(2-4)18-8-3-5(14)9(16)10(17)12(8)19-11/h1-3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAOYHTXYVWEPIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC3=CC(=C(C(=C3O2)Cl)Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H3Cl5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074093 | |
Record name | 1,2,3,7,9-Pentachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71925-17-2 | |
Record name | 1,2,3,7,9-Pentachlorodibenzo-p-dioxin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071925172 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,7,9-Pentachlorodibenzo-p-dioxin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6074093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,7,9-PENTACHLORODIBENZO-P-DIOXIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HS98CY7XC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.